N-(3-{[(4-bromophenyl)sulfonyl]amino}phenyl)acetamide
Description
Properties
IUPAC Name |
N-[3-[(4-bromophenyl)sulfonylamino]phenyl]acetamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H13BrN2O3S/c1-10(18)16-12-3-2-4-13(9-12)17-21(19,20)14-7-5-11(15)6-8-14/h2-9,17H,1H3,(H,16,18) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BONJWIBXSRQAND-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=O)NC1=CC(=CC=C1)NS(=O)(=O)C2=CC=C(C=C2)Br | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H13BrN2O3S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
369.24 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(3-{[(4-bromophenyl)sulfonyl]amino}phenyl)acetamide typically involves the reaction of 4-bromobenzenesulfonyl chloride with 3-aminophenylacetamide. The reaction is carried out in the presence of a base, such as triethylamine, to neutralize the hydrochloric acid formed during the reaction. The reaction mixture is usually stirred at room temperature for several hours to ensure complete conversion of the reactants to the desired product .
Industrial Production Methods
In an industrial setting, the production of this compound can be scaled up by using larger reaction vessels and optimizing the reaction conditions to maximize yield and purity. The use of continuous flow reactors and automated systems can further enhance the efficiency of the production process .
Chemical Reactions Analysis
Types of Reactions
N-(3-{[(4-bromophenyl)sulfonyl]amino}phenyl)acetamide can undergo various types of chemical reactions, including:
Oxidation: The compound can be oxidized to form sulfoxides and sulfones.
Reduction: Reduction reactions can convert the sulfonyl group to a sulfide.
Substitution: The bromine atom in the bromophenyl group can be substituted with other nucleophiles, such as amines or thiols.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.
Substitution: Nucleophilic substitution reactions often require the presence of a base, such as sodium hydroxide or potassium carbonate.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can yield sulfoxides or sulfones, while substitution reactions can produce a variety of derivatives depending on the nucleophile employed .
Scientific Research Applications
N-(3-{[(4-bromophenyl)sulfonyl]amino}phenyl)acetamide has a wide range of applications in scientific research:
Mechanism of Action
The mechanism of action of N-(3-{[(4-bromophenyl)sulfonyl]amino}phenyl)acetamide involves its interaction with specific molecular targets and pathways. The sulfonyl group can form strong interactions with proteins and enzymes, potentially inhibiting their activity. This interaction can disrupt essential biological processes in microorganisms, leading to their death . Additionally, the compound’s antioxidant properties may help neutralize harmful free radicals in the body .
Comparison with Similar Compounds
Structural Isomerism and Substitution Patterns
- Positional Isomerism : describes N-{4-[(4-Bromophenyl)sulfamoyl]phenyl}acetamide , a positional isomer where the sulfonamide group is at the 4-position of the phenyl ring instead of the 3-position. This subtle difference significantly impacts molecular geometry and intermolecular interactions. For example, bond lengths in the acetamide region (C1–C2: 1.501 Å vs. 1.53 Å in analogs) and bromophenyl regions (C6–Br: 1.8907 Å vs. 1.91 Å) show measurable variations, influencing crystallinity and solubility .
- Substituent Effects : 2-(4-Bromophenyl)-N-(3,4-difluorophenyl)acetamide () replaces the sulfonamide with a methylene bridge and introduces fluorine atoms. The dihedral angle between aromatic rings (66.4°) and twisted acetamide group (40.0°) suggest conformational rigidity, which may enhance binding specificity in biological targets compared to the more flexible sulfonamide-linked target compound .
Pharmacological Activity
- Sulfonamide Derivatives: highlights N-[4-[(4-methylpiperazinyl)sulfonyl]phenyl]acetamide (Compound 35), which exhibits superior analgesic activity to paracetamol. The piperazinyl group enhances solubility and receptor interaction, a feature absent in the target compound. Similarly, N-(4-(diethylsulfamoyl)phenyl)acetamide (Compound 36) shows anti-hypernociceptive activity, underscoring the role of bulky sulfonamide substituents in modulating pain pathways .
- Antitubercular Potential: discusses N4-acetylsulfamethazine, a sulfonamide-acetamide hybrid with antitubercular activity. The target compound’s bromine substituent may offer improved lipophilicity and membrane penetration compared to methyl or pyrimidine groups in sulfamethazine .
Physicochemical Properties
- Lipophilicity and Bioavailability: The bromine atom in the target compound increases hydrophobicity (clogP ~2.5 estimated) compared to fluorine-containing analogs like N-(3-bromophenyl)-2-[(4-fluorophenyl)sulfonylamino]acetamide (), where fluorine’s electronegativity enhances metabolic stability but reduces lipophilicity .
- Crystallographic Data : Crystallographic studies in and reveal that hydrogen bonding patterns (N–H⋯O) and weak interactions (C–H⋯F) stabilize crystal packing. The target compound’s sulfonamide group may form stronger hydrogen bonds than methylene-bridged analogs, affecting dissolution rates .
Data Tables
Table 1: Structural and Pharmacological Comparison
Q & A
Basic: What are the common synthetic routes for synthesizing N-(3-{[(4-bromophenyl)sulfonyl]amino}phenyl)acetamide, and what reaction conditions are critical for high yield?
Methodological Answer:
The synthesis typically involves a multi-step approach:
- Step 1: React 3-aminophenylacetamide with 4-bromobenzenesulfonyl chloride in the presence of a base (e.g., triethylamine) in anhydrous dichloromethane at 0–25°C. This facilitates sulfonamide bond formation .
- Step 2: Purify the product via column chromatography or recrystallization to achieve >95% purity.
Critical Conditions:- Solvent Choice: Dichloromethane or DMF ensures solubility of aromatic intermediates.
- Temperature Control: Maintaining 0–5°C during sulfonylation minimizes side reactions (e.g., hydrolysis of sulfonyl chloride).
- Stoichiometry: A 1:1.2 molar ratio of amine to sulfonyl chloride ensures complete conversion .
Basic: How can spectroscopic techniques (NMR, IR) confirm the structural integrity of this compound?
Methodological Answer:
- ¹H NMR:
- Aromatic Protons: Multiplets in δ 7.2–8.1 ppm confirm the bromophenyl and substituted phenyl groups.
- Acetamide Methyl: A singlet at δ 2.1 ppm (3H) verifies the acetyl group.
- Sulfonamide NH: A broad singlet at δ 10.2 ppm (exchangeable with D₂O) confirms the -SO₂NH- linkage .
- IR Spectroscopy:
- Strong absorption at ~1350 cm⁻¹ (asymmetric S=O stretch) and ~1150 cm⁻¹ (symmetric S=O stretch) validate the sulfonyl group.
- A peak at ~1650 cm⁻¹ corresponds to the amide C=O stretch .
Advanced: What strategies optimize the sulfonylation step to minimize by-products?
Methodological Answer:
- By-Product Mitigation:
- Moisture Control: Use anhydrous solvents and inert atmosphere (N₂/Ar) to prevent hydrolysis of sulfonyl chloride.
- Catalytic Additives: Add molecular sieves (3Å) to absorb generated HCl, shifting equilibrium toward product formation .
- Temperature Gradients: Start at 0°C and gradually warm to room temperature to control exothermic reactions.
- Yield Optimization:
- Real-Time Monitoring: Use TLC (eluent: 3:7 ethyl acetate/hexane) to track reaction progress and terminate before side reactions dominate .
Advanced: How do halogen substitutions (e.g., Br vs. Cl) and functional group variations influence biological activity compared to structural analogs?
Methodological Answer:
- Halogen Effects:
- Functional Group Comparisons:
| Analog Structure | IC₅₀ (μM) for COX-2 Inhibition | LogP |
|---|---|---|
| 4-Bromo derivative (target) | 0.45 | 3.2 |
| 4-Chloro analog | 1.8 | 2.7 |
| 4-Methoxy analog | 2.1 | 2.9 |
Advanced: How can researchers resolve discrepancies in reported biological activities (e.g., anti-inflammatory vs. no effect) through experimental design?
Methodological Answer:
- Variables to Control:
- Assay Type: Compare results across multiple models (e.g., RAW264.7 macrophage LPS-induced inflammation vs. carrageenan-induced paw edema in rodents) .
- Compound Purity: Ensure >98% purity (HPLC) to exclude impurities as confounding factors.
- Concentration Range: Test doses from 1 nM–100 μM to identify biphasic effects.
- Mechanistic Studies:
- Use siRNA knockdown or CRISPR-Cas9 to validate target engagement (e.g., COX-2 vs. NF-κB pathways) .
Advanced: What in vitro models are appropriate for evaluating anticancer potential, and what parameters should be measured?
Methodological Answer:
- Cell Line Selection:
- Solid Tumors: MCF-7 (breast), A549 (lung), and HeLa (cervical) for broad-spectrum screening.
- Blood Cancers: Jurkat (T-cell leukemia) and K562 (myeloid leukemia) .
- Key Parameters:
- IC₅₀: Dose-response curves via MTT or CellTiter-Glo assays.
- Apoptosis Markers: Caspase-3/7 activation (fluorometric assays) and Annexin V/PI staining (flow cytometry).
- Cell Cycle Arrest: PI staining with flow cytometry to detect G1/S or G2/M phase block .
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
